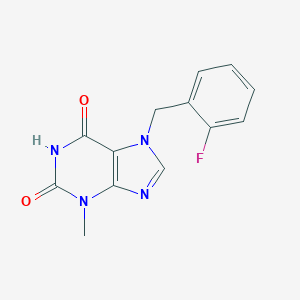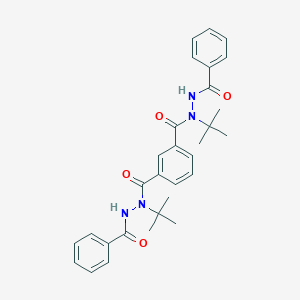
7-(2-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as FBL-03G, is a synthetic compound derived from the purine nucleoside, theobromine. This compound has been extensively studied for its potential use in cancer treatment due to its unique mechanism of action and low toxicity.
Mecanismo De Acción
The mechanism of action of 7-(2-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of the enzyme, 5-lipoxygenase (5-LOX). 5-LOX is responsible for the production of leukotrienes, which are involved in inflammation and cancer progression. By inhibiting 5-LOX, this compound can decrease the production of leukotrienes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and decrease the activation of immune cells. This compound has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7-(2-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is its low toxicity compared to traditional chemotherapy drugs. It has been shown to have minimal side effects in animal models. However, one limitation is the lack of clinical trials in humans, which makes it difficult to determine its efficacy and safety in a clinical setting.
Direcciones Futuras
There are several potential future directions for the study of 7-(2-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One direction is to further investigate its mechanism of action and identify other pathways that may be involved in its anti-cancer properties. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, clinical trials in humans are needed to determine its efficacy and safety as a potential cancer treatment.
Métodos De Síntesis
7-(2-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized through a multi-step process starting with theobromine. The first step involves the protection of the hydroxyl group on theobromine using a benzyl group. This is followed by the introduction of a fluorine atom onto the benzyl group using a palladium-catalyzed reaction. The final step involves the removal of the protective benzyl group to yield this compound.
Aplicaciones Científicas De Investigación
7-(2-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have promising anti-cancer properties in various preclinical studies. It has been demonstrated to induce apoptosis, or programmed cell death, in cancer cells while sparing normal cells. This compound has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
Propiedades
Fórmula molecular |
C13H11FN4O2 |
|---|---|
Peso molecular |
274.25 g/mol |
Nombre IUPAC |
7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C13H11FN4O2/c1-17-11-10(12(19)16-13(17)20)18(7-15-11)6-8-4-2-3-5-9(8)14/h2-5,7H,6H2,1H3,(H,16,19,20) |
Clave InChI |
PCXHJHGEECZDAN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3F |
SMILES canónico |
CN1C2=C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295363.png)
![N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295364.png)
![2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295365.png)
![N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295366.png)
![N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295367.png)
![2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295369.png)
![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295372.png)

![11-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295389.png)
![11-methyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295390.png)

![N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide](/img/structure/B295393.png)

